1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a unique structure combining aziridine, phosphoryl, oxolan, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps:
Formation of the Aziridine Ring: Aziridine rings can be synthesized through cyclization of haloamines or amino alcohols.
Oxolan Ring Formation: The oxolan ring can be formed through cyclization reactions involving diols and appropriate catalysts.
Pyrimidine Synthesis: The pyrimidine moiety can be synthesized through condensation reactions involving urea and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols can open the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted aziridine derivatives.
Scientific Research Applications
1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in anticancer and antiviral research.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive aziridine rings.
Mechanism of Action
The mechanism of action of 1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with biological molecules:
Molecular Targets: The compound can target nucleic acids and proteins, forming covalent bonds with them.
Pathways Involved: It can interfere with DNA replication and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered ring containing nitrogen.
Phosphorylated Aziridines: Compounds with similar phosphoryl and aziridine groups.
Pyrimidine Derivatives: Compounds with similar pyrimidine moieties.
Uniqueness
1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its combination of multiple functional groups, which imparts it with distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
77887-09-3 |
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Molecular Formula |
C14H21N4O6P |
Molecular Weight |
372.31 g/mol |
IUPAC Name |
1-[5-[bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N4O6P/c1-9-7-18(14(21)15-13(9)20)12-6-10(19)11(24-12)8-23-25(22,16-2-3-16)17-4-5-17/h7,10-12,19H,2-6,8H2,1H3,(H,15,20,21) |
InChI Key |
XULWYSVRMLHAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(N3CC3)N4CC4)O |
Origin of Product |
United States |
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